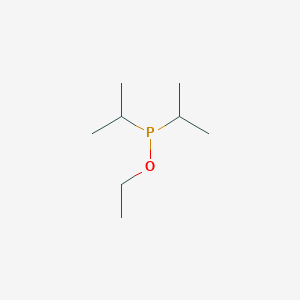
Phosphinous acid, bis(1-methylethyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinous acid, bis(1-methylethyl)-, ethyl ester is an organophosphorus compound with the molecular formula C8H19OP
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphinous acid, bis(1-methylethyl)-, ethyl ester can be synthesized through several methods. One common approach involves the reaction of diisopropylphosphine with ethyl alcohol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification and distillation to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinous acid, bis(1-methylethyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester to its corresponding phosphine.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine compounds.
Substitution: Various substituted phosphinous acid esters.
Aplicaciones Científicas De Investigación
Phosphinous acid, bis(1-methylethyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of phosphinous acid, bis(1-methylethyl)-, ethyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers and influencing catalytic processes. Additionally, it may interact with biological molecules, affecting biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphonic acid, bis(1-methylethyl) ester
- Phosphorous acid, bis(1-methylethyl) ester
- Phosphonous acid, (1-methylethyl)-, 2-[bis(1-methylethyl)amino]ethyl ethyl ester
Uniqueness
Phosphinous acid, bis(1-methylethyl)-, ethyl ester is unique due to its specific ester group and the presence of two isopropyl groups. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
6225-99-6 |
|---|---|
Fórmula molecular |
C8H19OP |
Peso molecular |
162.21 g/mol |
Nombre IUPAC |
ethoxy-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C8H19OP/c1-6-9-10(7(2)3)8(4)5/h7-8H,6H2,1-5H3 |
Clave InChI |
MKNCDFOIMGXWIL-UHFFFAOYSA-N |
SMILES canónico |
CCOP(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



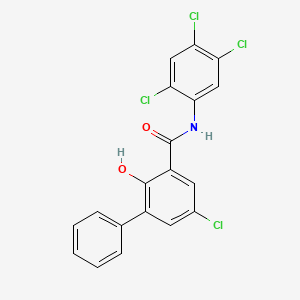
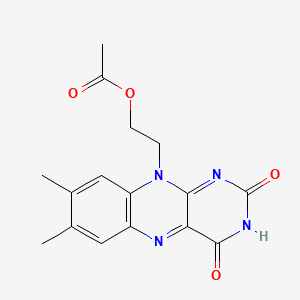

![3,3'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-1-ol)](/img/structure/B14721277.png)
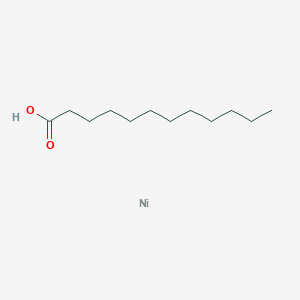
![1-Methoxy-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methyl]-5-methyl-2-propan-2-ylbenzene](/img/structure/B14721308.png)
![2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid](/img/structure/B14721315.png)
![32-{2-[(4-{4-[(32-Hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-yl)amino]benzene-1-sulfonyl}anilino)methyl]-4-octylphenoxy}-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-ol](/img/structure/B14721317.png)
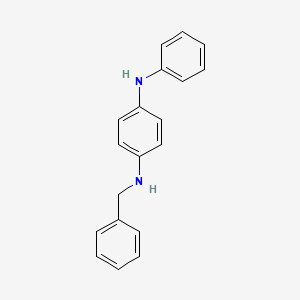


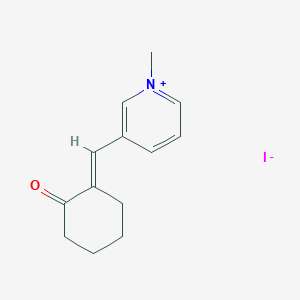
![2-Phenylnaphtho[1,2-B]furan](/img/structure/B14721332.png)
